molecular formula C17H14ClFN4S B2802083 3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923179-17-3

3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2802083
CAS No.: 923179-17-3
M. Wt: 360.84
InChI Key: LJYJBTUDYDLLFA-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the imidazo[2,1-c][1,2,4]triazole ring system.

    Introduction of the 2-chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorobenzylthiol, often in the presence of a base to facilitate the reaction.

    Introduction of the 4-fluorophenyl group: This step involves the coupling of the imidazo[2,1-c][1,2,4]triazole core with a 4-fluorophenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound may have potential as a therapeutic agent, with applications in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers, coatings, and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-((2-chlorobenzyl)thio)-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: This compound shares a similar core structure but differs in the substituents on the triazole ring.

    3-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazole: This compound also shares a similar core structure but lacks the fluorophenyl group.

Uniqueness

The uniqueness of 3-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both the 2-chlorobenzylthio and 4-fluorophenyl groups may enhance its bioactivity and selectivity for certain molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4S/c18-15-4-2-1-3-12(15)11-24-17-21-20-16-22(9-10-23(16)17)14-7-5-13(19)6-8-14/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJBTUDYDLLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=C3Cl)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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